3-Aminocyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminocyclohexyl acetate: is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group at the third position and an acetate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminocyclohexyl acetate typically involves the hydrogenation of 3-nitrocyclohexyl acetate. The process includes the following steps:
Nitration: Cyclohexanol is nitrated to form 3-nitrocyclohexanol.
Acetylation: The nitro compound is then acetylated to produce 3-nitrocyclohexyl acetate.
Hydrogenation: Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The acetate ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-Nitrocyclohexyl acetate.
Reduction: 3-Aminocyclohexanol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Aminocyclohexyl acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins and enzymes makes it a useful tool in understanding biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders. Its structural similarity to certain neurotransmitters allows it to modulate biological activity in the nervous system.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-Aminocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the acetate ester can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Aminocyclohexyl acetate
- 2-Aminocyclohexyl acetate
- 3-Aminocyclohexanol
Comparison: 3-Aminocyclohexyl acetate is unique due to the position of the amino group on the cyclohexane ring. This positioning influences its reactivity and interaction with other molecules. Compared to 4-Aminocyclohexyl acetate, the 3-positioned amino group offers different steric and electronic properties, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C8H15NO2 |
---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(3-aminocyclohexyl) acetate |
InChI |
InChI=1S/C8H15NO2/c1-6(10)11-8-4-2-3-7(9)5-8/h7-8H,2-5,9H2,1H3 |
InChI-Schlüssel |
MNNQEPORWXDXCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.